molecular formula C12H14Cl2N2O B2549911 2-Chloro-N-[(2-chloropyridin-4-yl)-cyclopropylmethyl]propanamide CAS No. 2411267-89-3

2-Chloro-N-[(2-chloropyridin-4-yl)-cyclopropylmethyl]propanamide

Cat. No. B2549911
CAS RN: 2411267-89-3
M. Wt: 273.16
InChI Key: VLCWNJPTHRZKSX-UHFFFAOYSA-N
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Description

2-Chloro-N-[(2-chloropyridin-4-yl)-cyclopropylmethyl]propanamide , also known by its synonyms (2-Chloro-4-pyridinyl)methanol and (2-Chloropyridin-4-yl)methanamine , is a chemical compound with the empirical formula C6H6ClNO . It is a white solid with a melting point of 59-64°C .


Synthesis Analysis

    Formation of (2-Chloro-4-pyridinyl)methanol : This intermediate can be synthesized from 2-chloropyridine-4-carboxylic acid through various methods, such as reduction or cyclization . Substitution Reaction : The reaction of (2-Chloro-4-pyridinyl)methanol with acetic anhydride yields 2-Chloro-N-[(2-chloropyridin-4-yl)-cyclopropylmethyl]propanamide .

Molecular Structure Analysis

The molecular structure of 2-Chloro-N-[(2-chloropyridin-4-yl)-cyclopropylmethyl]propanamide consists of a cyclopropylmethyl group attached to a 2-chloropyridin-4-yl moiety via an amide linkage. The chlorine atoms contribute to its overall polarity and reactivity .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including nucleophilic substitutions, acylation, and cyclizations. Its reactivity depends on the functional groups present .


Physical And Chemical Properties Analysis

  • Safety Hazards : It is classified as an oral toxin , eye irritant , and skin irritant . Proper precautions should be taken during handling .

Safety and Hazards

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink, or smoke when using this product), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-chloro-N-[(2-chloropyridin-4-yl)-cyclopropylmethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O/c1-7(13)12(17)16-11(8-2-3-8)9-4-5-15-10(14)6-9/h4-8,11H,2-3H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCWNJPTHRZKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1CC1)C2=CC(=NC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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